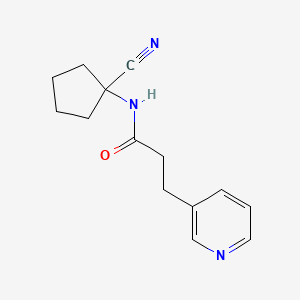
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a cyanocyclopentyl group attached to a pyridinyl propanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentanone with a cyanide source such as sodium cyanide in the presence of a suitable catalyst.
Coupling with pyridin-3-yl propanamide: The cyanocyclopentyl intermediate is then coupled with pyridin-3-yl propanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide can undergo oxidation reactions, particularly at the pyridinyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Substitution reactions can occur at the pyridinyl ring, where electrophiles or nucleophiles can replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using reagents like bromine or nucleophilic substitution using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound may be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group and pyridinyl ring can interact with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(1-cyanocyclopentyl)-3-(pyridin-2-yl)propanamide
- N-(1-cyanocyclopentyl)-3-(pyridin-4-yl)propanamide
- N-(1-cyanocyclohexyl)-3-(pyridin-3-yl)propanamide
Uniqueness: N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is unique due to the specific positioning of the cyanocyclopentyl group and the pyridinyl ring, which can influence its reactivity and interaction with biological targets. This structural specificity can result in distinct pharmacological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-14(7-1-2-8-14)17-13(18)6-5-12-4-3-9-16-10-12/h3-4,9-10H,1-2,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCXDYWYZWWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














